Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
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Overview
Description
Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a chemical compound with the molecular formula C8H12N2O3. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate. The reaction mixture is usually stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce oxadiazole rings to their corresponding amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,3,4-Oxadiazole: Similar to Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate but with different substituents.
1,2,5-Oxadiazole:
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activity. Its combination of the oxadiazole ring with the propan-2-yl and acetate groups makes it a versatile compound for various applications .
Biological Activity
Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS No. 1823867-30-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative disease treatment. This article explores its biological activity based on various research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol. The compound features a propan-2-yl group linked to a 5-methyl-1,3,4-oxadiazole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant biological activities through various mechanisms:
-
Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes and growth factors. For example, derivatives have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines (e.g., prostate PC-3, colon HCT-116) .
Cell Line IC50 (µM) PC-3 (Prostate) 0.67 HCT-116 (Colon) 0.80 ACHN (Renal) 0.87 - Neuroprotective Effects : The compound is also being investigated for its potential in treating tauopathies such as Alzheimer's disease and progressive supranuclear palsy (PSP). The mechanisms involve modulation of tau protein aggregation and neuroinflammation .
Anticancer Studies
A recent study synthesized various oxadiazole derivatives and evaluated their anticancer properties using the National Cancer Institute's guidelines. Notably, several compounds showed promising results against leukemia and breast cancer cell lines:
- Compound Efficacy : Certain derivatives exhibited growth inhibition percentages exceeding 90% in MDA-MB-435 (melanoma) and T-47D (breast cancer) cell lines .
Neuroprotective Studies
In a patent detailing the use of oxadiazole compounds for treating neurodegenerative diseases, it was highlighted that these compounds could potentially slow down the progression of mild cognitive impairment to Alzheimer's disease by targeting tau-mediated pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profiles of oxadiazole derivatives suggest good bioavailability and metabolic stability. However, comprehensive toxicity studies are essential to determine safe dosage levels for clinical applications.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)12-8(11)4-7-10-9-6(3)13-7/h5H,4H2,1-3H3 |
InChI Key |
UJNBYJXJVAIRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)OC(C)C |
Origin of Product |
United States |
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